molecular formula C24H14BrNS B8509810 3-BroMo-9-dibenzothiophen-4-yl-9H-carbazole

3-BroMo-9-dibenzothiophen-4-yl-9H-carbazole

Cat. No.: B8509810
M. Wt: 428.3 g/mol
InChI Key: GTLRWNMGZPSKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BroMo-9-dibenzothiophen-4-yl-9H-carbazole is a useful research compound. Its molecular formula is C24H14BrNS and its molecular weight is 428.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H14BrNS

Molecular Weight

428.3 g/mol

IUPAC Name

3-bromo-9-dibenzothiophen-4-ylcarbazole

InChI

InChI=1S/C24H14BrNS/c25-15-12-13-21-19(14-15)16-6-1-3-9-20(16)26(21)22-10-5-8-18-17-7-2-4-11-23(17)27-24(18)22/h1-14H

InChI Key

GTLRWNMGZPSKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC5=C4SC6=CC=CC=C56)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole (6 g, 17.17 mmol) was dissolved in 100 mL of DMF. The solution was cooled to 0° C. To the solution was added NBS (3.36 g, 18.89 mmol) in 20 mL of DMF dropwise. After stirring at this temperature for 1 h, HPLC indicated there was very little reaction. The reaction was warmed to room temperature and monitored by HPLC. After 24 h, 500 mL of water was added to the reaction and stirred at room temperature for 2 h. The white precipitate was filtered and washed with water. The solid was dissolved in DCM and washed with water and dried over MgSO4. The residue was used directly for the next step. The product contains 10% of starting material, 80% of desired product and 10% of dibrominated product.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 10.9 g (35.1 mmol) 4-iododibenzo[b,d]thiophene, 8.6 g (35.1 mmol) of 3-bromo-9H-carbazole, 4.46 g (70.2 mmol) of Cu, 14.55 g (100.1 mmole) of K2CO3 was stirred in 100 ml dimethylformamide, the reaction mixture was then heat to 160° C. for about overnight under nitrogen. Then cooled to 100° C., the solution was filtered. To receive the filtrate, and most of the dimethylformamide was removed under reduced pressure from the filtrate. The distillation was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica(hexane-dichloromethane) to give product 8.7 g (58%).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
14.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods III

Procedure details

N-bromosuccinimide (0.31 g, 1.74 mmol) in 5 mL DMF was added slowly to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole (0.6 g, 1.72 mmol) in 50 mL of DCM at 0° C. The reaction was allowed to warm to room temp and stirred overnight. The reaction mixture was extracted with DCM and dried over MgSO4 and the solvent was evaporated. The residue was purified by column chromatography using DCM:hexane (1:4, v/v) as the eluent to obtain 0.45 g of product.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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